molecular formula C19H19N7O3 B3402450 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1058239-19-2

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B3402450
CAS No.: 1058239-19-2
M. Wt: 393.4 g/mol
InChI Key: DKRWQVKKIAPORL-HYXAFXHYSA-N
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Description

This compound is a hybrid molecule integrating three distinct pharmacophores:

Benzo[d][1,3]dioxol-5-yl (piperonyl) group: A methylenedioxy-substituted aromatic ring associated with enhanced bioavailability and metabolic stability in CNS-targeting compounds .

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl: A fused triazolo-pyrimidine core, a structural motif prevalent in kinase inhibitors (e.g., adenosine receptor antagonists) due to its planar geometry and hydrogen-bonding capacity .

Piperazine-prop-2-en-1-one linker: A conformationally flexible spacer that enables optimal positioning of the pharmacophores for target engagement, commonly utilized in protease and kinase inhibitors .

While direct structural data for this compound is unavailable in the provided evidence, its design aligns with trends in heterocyclic drug discovery, particularly for modulating enzymes or receptors requiring dual aromatic and hydrogen-bonding interactions.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c1-24-18-17(22-23-24)19(21-11-20-18)26-8-6-25(7-9-26)16(27)5-3-13-2-4-14-15(10-13)29-12-28-14/h2-5,10-11H,6-9,12H2,1H3/b5-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRWQVKKIAPORL-HYXAFXHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)/C=C\C4=CC5=C(C=C4)OCO5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings related to its biological properties, including antimicrobial and anticancer activities.

Chemical Structure

The compound features a benzo[d][1,3]dioxole moiety and a triazolo-pyrimidine structure, which are known for their diverse biological activities. The presence of piperazine enhances the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. A study reported that derivatives with this motif showed activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 7.5 µM . This suggests that the compound may possess similar antimicrobial capabilities.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. For instance, derivatives of similar structures have demonstrated antiproliferative effects against human cancer cell lines. A notable study found that certain triazole derivatives exhibited IC50 values ranging from 0.21 to 6.0 nM against multiple cancer types . Although specific data on the title compound is limited, its structural analogs indicate a promising anticancer profile.

Synthesis and Characterization

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one was achieved with a yield of approximately 65% through a multi-step reaction involving piperazine derivatives and benzo[d][1,3]dioxole precursors . Characterization techniques such as NMR and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound.

In Vitro Studies

In vitro studies have highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For example, related compounds have shown significant activity against breast cancer cells with IC50 values indicating strong cytotoxic effects .

Compound Cell Line IC50 (nM)
Compound AMCF-7 (Breast)0.21
Compound BHeLa (Cervical)2.4
Compound CA549 (Lung)6.0

The biological activity of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one may involve multiple mechanisms:

  • Inhibition of Tubulin Polymerization: Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division.
  • Interference with DNA Synthesis: The triazole ring may interact with DNA or RNA synthesis pathways.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance. The synthesis of such compounds typically involves multi-step organic reactions including condensation and cyclization processes. For instance, derivatives of similar structures have been synthesized using methods like aldol condensation and nucleophilic substitutions to enhance their biological activity .

Antimicrobial Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. Specifically, derivatives of this compound have shown inhibitory effects against various bacterial strains by targeting Mur ligases such as MurD and MurE. These enzymes are crucial for bacterial cell wall synthesis, making them promising targets for antibiotic development .

Antiepileptic Potential

Analogous compounds have been investigated for their potential as antiepileptic agents. The structural similarity to known antiepileptic drugs suggests that (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one might also exhibit anticonvulsant properties .

Neuropharmacological Effects

The presence of the piperazine moiety is associated with various neuropharmacological activities. Compounds with this structure have been studied for their effects on neurotransmitter systems and could potentially serve as anxiolytics or antidepressants .

Case Study 1: Antibacterial Efficacy

A study demonstrated that a related compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. This was attributed to its ability to disrupt cell wall synthesis through Mur ligase inhibition .

Case Study 2: Antiepileptic Activity

In a preclinical model of epilepsy, a derivative of the compound showed significant reduction in seizure frequency compared to control groups. This suggests potential for further development as an antiepileptic drug .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Analogues
Compound Name Core Structure Key Functional Groups Biological Activity Reference
Target Compound Triazolo[4,5-d]pyrimidine Benzo[d][1,3]dioxol-5-yl, Piperazine Unknown (putative kinase inhibitor) N/A
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidine Imino, Tolyl Anticancer (DHFR inhibition)
3-((4-(6-Bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole Imidazo[4,5-b]pyridine Piperazine, Isoxazole Kinase inhibitor (JAK2/STAT3)

Key Observations :

  • Replacement of triazolo-pyrimidine with imidazo-pyridine (as in ) reduces planarity but enhances solubility via the isoxazole group.
  • Pyrazolo-pyrimidine derivatives (e.g., ) prioritize hydrogen-bond donor/acceptor configurations for folate pathway inhibition, unlike the target compound’s triazolo core, which may favor ATP-binding pocket interactions.
Piperazine-Linked Analogues
Compound Name Piperazine Substituent Linked Moiety Activity Profile Reference
Target Compound 3-Methyl-triazolo-pyrimidine (Z)-Prop-2-en-1-one Hypothesized kinase inhibition N/A
Ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate Benzamide Indole-prop-2-enoate Anticonvulsant
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole None Pyrazole Anticonvulsant (GABA modulation)

Key Observations :

  • Piperazine-linked triazolo-pyrimidines (target) lack the anticonvulsant GABAergic activity seen in simpler benzo[d][1,3]dioxol-5-yl-pyrazoles (e.g., ), suggesting divergent therapeutic applications.
Structural Similarity Analysis

Using Tanimoto coefficients (Tc) and graph-based methods (as per ), the target compound shares:

  • Tc ≈ 0.65 with imidazo[4,5-b]pyridine-based kinase inhibitors (e.g., ), driven by piperazine and aromatic heterocycle overlap.
  • Tc ≈ 0.45 with pyrazolo-pyrimidines (e.g., ), due to divergent hydrogen-bonding motifs.
  • Subgraph similarity : The benzo[d][1,3]dioxol-5-yl group is a conserved substructure in anticonvulsants (e.g., ), but its fusion with a triazolo-pyrimidine-piperazine system distinguishes the target’s pharmacodynamics .

Research Findings and Implications

Synthetic Challenges : The triazolo-pyrimidine core likely requires [3+2] cycloaddition or nitrosative cyclization, analogous to methods for pyrazolo-triazolo-pyrimidines (e.g., ).

Crystallographic Analysis : If crystallized, SHELXL () and Mercury () would be critical for resolving the (Z)-configuration and piperazine conformation.

Therapeutic Potential: Structural analogs suggest dual targeting of kinases (e.g., Aurora A) and epigenetic regulators (e.g., HDACs), though in vitro profiling is needed to confirm .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step protocols:

Triazolopyrimidine Core Formation : Cyclocondensation of 4-amino-5-cyanopyrimidine derivatives with methylhydrazine under reflux in ethanol .

Piperazine Coupling : React the triazolopyrimidine core with 1-(prop-2-en-1-one)piperazine using Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos as a catalyst in toluene at 110°C .

Benzo[d][1,3]dioxole Incorporation : Use a Wittig or Horner-Wadsworth-Emmons reaction to introduce the (Z)-configured propenone linker, ensuring stereochemical control via low-temperature conditions (−78°C) .

  • Optimization : Monitor reactions via TLC/HPLC and adjust solvent polarity (e.g., DMF for solubility) or catalyst loading (e.g., CuI for Sonogashira couplings) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Workflow :

  • Purity : Use reverse-phase HPLC with a C18 column (ACN/water gradient) and confirm ≥95% purity .
  • Structural Confirmation :
  • NMR : Assign peaks for the triazolopyrimidine (δ 8.5–9.0 ppm for aromatic protons) and benzo[d][1,3]dioxole (δ 6.0–6.5 ppm) .
  • HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .
  • Stereochemistry : Confirm (Z)-configuration via NOESY (proximity of propenone protons to benzo[d][1,3]dioxole) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting triazolopyrimidine-piperazine hybrids?

  • Approach :

  • Core Modifications : Compare analogues with varying substituents (e.g., ethyl vs. methyl at the triazole N3 position) to assess kinase inhibition profiles .
  • Linker Optimization : Test prop-2-en-1-one vs. ethanone linkers for conformational flexibility using molecular dynamics simulations .
  • Biological Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays .
    • Data Interpretation : Use clustering analysis to correlate substituent electronegativity with cytotoxicity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : If one study reports potent EGFR inhibition (IC₅₀ = 50 nM) while another shows no activity:

Assay Validation : Confirm assay conditions (e.g., ATP concentration, incubation time) align with published protocols .

Compound Integrity : Recheck batch purity and storage conditions (e.g., DMSO stock stability at −80°C) .

Target Selectivity : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions .

Q. What methodologies are recommended for in vivo pharmacokinetic and toxicity profiling?

  • Pharmacokinetics :

  • ADME : Administer 10 mg/kg (IV/oral) in rodent models; quantify plasma levels via LC-MS/MS. Calculate t₁/₂, Cmax, and bioavailability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor CYP450-mediated degradation .
    • Toxicity :
  • Acute Toxicity : Dose escalation study (10–100 mg/kg) with histopathology and serum biochemistry (ALT/AST levels) .
  • Genotoxicity : Perform Ames test (TA98 strain) to assess mutagenic potential .

Methodological Challenges and Solutions

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Workflow :

Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR PDB:1M17). Prioritize derivatives with hydrogen bonds to Met793 .

MD Simulations : Run 100 ns simulations in GROMACS to evaluate binding stability (RMSD <2 Å) .

QSAR : Train a model with MOE descriptors (e.g., logP, polar surface area) to predict IC₅₀ values .

Q. What experimental controls are critical for validating biological activity in cell-based assays?

  • Controls :

  • Positive Control : Use staurosporine (apoptosis inducer) or gefitinib (EGFR inhibitor) .
  • Negative Control : Include vehicle (DMSO) and non-targeting siRNA.
  • Data Normalization : Express viability as % relative to untreated cells, with triplicate technical replicates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one

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